REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(O)=O.[Cl:11][C:12]1[CH:20]=[CH:19][NH:18][C:17]2[C:13]=1[CH:14]=[CH:15][N+:16]=2[O-].COS(OC)(=O)=O.[NH3:29]>C(C#N)(C)=O.CCO>[Cl:11][C:12]1[CH:20]=[C:19]([NH2:29])[N:18]=[C:17]2[NH:16][CH:15]=[CH:14][C:13]=12 |f:0.1|
|
Name
|
4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1.ClC1=C2C=C[N+](=C2NC=C1)[O-]
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred under N2 at 55-60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
STIRRING
|
Details
|
The greenish mixture was stirred in a sealed vial at RT for 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
at 45° C. for 60 h
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent and aq. workup as in the previous examples
|
Type
|
CUSTOM
|
Details
|
the crude was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give a yellowish-tan cryst
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=NC(=C1)N)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |